molecular formula C23H17N3S B5368240 2-(1,3-benzothiazol-2-yl)-3-{4-[methyl(phenyl)amino]phenyl}acrylonitrile

2-(1,3-benzothiazol-2-yl)-3-{4-[methyl(phenyl)amino]phenyl}acrylonitrile

Cat. No. B5368240
M. Wt: 367.5 g/mol
InChI Key: GDBBINNIXXCQTM-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzothiazol-2-yl)-3-{4-[methyl(phenyl)amino]phenyl}acrylonitrile, also known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylonitriles and has a molecular weight of 415.5 g/mol. BTA-EG6 has been shown to inhibit the activity of certain enzymes and proteins, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

2-(1,3-benzothiazol-2-yl)-3-{4-[methyl(phenyl)amino]phenyl}acrylonitrile inhibits the activity of certain enzymes and proteins by binding to their active sites, thereby preventing their function. Specifically, this compound has been shown to bind to the ATP-binding site of protein kinase CK2 and the SH2 domain of STAT3. This binding prevents the phosphorylation of downstream targets, which are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various disease models. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. Additionally, this compound has been shown to reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disease models, this compound has been shown to reduce the accumulation of toxic proteins and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1,3-benzothiazol-2-yl)-3-{4-[methyl(phenyl)amino]phenyl}acrylonitrile in lab experiments include its high potency and selectivity for certain enzymes and proteins, as well as its ability to inhibit multiple targets simultaneously. However, the limitations of using this compound include its potential toxicity and off-target effects, which may limit its clinical applications.

Future Directions

There are several future directions for the use of 2-(1,3-benzothiazol-2-yl)-3-{4-[methyl(phenyl)amino]phenyl}acrylonitrile in scientific research. One potential direction is the development of more potent and selective inhibitors of protein kinase CK2 and STAT3, which may have improved therapeutic efficacy. Additionally, the use of this compound in combination with other drugs may have synergistic effects in the treatment of certain diseases. Finally, the development of this compound derivatives with improved pharmacokinetic properties may improve its clinical utility.

Synthesis Methods

The synthesis of 2-(1,3-benzothiazol-2-yl)-3-{4-[methyl(phenyl)amino]phenyl}acrylonitrile involves a multi-step reaction process, which includes the condensation of 2-aminobenzothiazole with 4-(methylamino)benzaldehyde, followed by the reaction with ethyl cyanoacetate and subsequent hydrolysis to yield the final product. This method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-3-{4-[methyl(phenyl)amino]phenyl}acrylonitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of certain enzymes and proteins, including protein kinase CK2 and STAT3, which are involved in the progression of cancer and inflammation. This compound has also been shown to have antiviral activity against the Zika virus and has potential use in the treatment of viral infections. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(N-methylanilino)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3S/c1-26(19-7-3-2-4-8-19)20-13-11-17(12-14-20)15-18(16-24)23-25-21-9-5-6-10-22(21)27-23/h2-15H,1H3/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBBINNIXXCQTM-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.